molecular formula C14H12F2N2OS B2692703 2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide CAS No. 885267-54-9

2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2692703
CAS No.: 885267-54-9
M. Wt: 294.32
InChI Key: SUDTXKHIZDQENI-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide is an organic compound with the molecular formula C14H12F2N2OS and a molecular weight of 294.32 g/mol . This compound features a sulfanyl group attached to a phenyl ring, which is further connected to an acetamide group. The presence of fluorine atoms in the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-aminothiophenol with an appropriate acylating agent to form the sulfanyl intermediate.

    Acetamide Formation: The intermediate is then reacted with 2,5-difluoroaniline under controlled conditions to form the final product.

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, with temperatures maintained between 25-50°C. Catalysts like triethylamine may be used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and pH. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the sulfanyl and fluorine groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Aminophenyl)sulfanyl]-N-phenylacetamide: Lacks the fluorine atoms, resulting in different chemical properties.

    N-(2,5-Difluorophenyl)-2-(methylsulfanyl)acetamide: Contains a methylsulfanyl group instead of an aminophenylsulfanyl group.

Uniqueness

2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide is unique due to the presence of both the sulfanyl and difluorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2OS/c15-9-1-6-12(16)13(7-9)18-14(19)8-20-11-4-2-10(17)3-5-11/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDTXKHIZDQENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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